2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(4-methylbenzyl)acetamide 2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(4-methylbenzyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1251698-53-9
VCID: VC4427240
InChI: InChI=1S/C26H28N4O3/c1-19-9-11-20(12-10-19)15-27-23(31)17-30-16-22(21-7-4-3-5-8-21)24-25(30)26(32)29(18-28-24)13-6-14-33-2/h3-5,7-12,16,18H,6,13-15,17H2,1-2H3,(H,27,31)
SMILES: CC1=CC=C(C=C1)CNC(=O)CN2C=C(C3=C2C(=O)N(C=N3)CCCOC)C4=CC=CC=C4
Molecular Formula: C26H28N4O3
Molecular Weight: 444.535

2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(4-methylbenzyl)acetamide

CAS No.: 1251698-53-9

Cat. No.: VC4427240

Molecular Formula: C26H28N4O3

Molecular Weight: 444.535

* For research use only. Not for human or veterinary use.

2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(4-methylbenzyl)acetamide - 1251698-53-9

Specification

CAS No. 1251698-53-9
Molecular Formula C26H28N4O3
Molecular Weight 444.535
IUPAC Name 2-[3-(3-methoxypropyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide
Standard InChI InChI=1S/C26H28N4O3/c1-19-9-11-20(12-10-19)15-27-23(31)17-30-16-22(21-7-4-3-5-8-21)24-25(30)26(32)29(18-28-24)13-6-14-33-2/h3-5,7-12,16,18H,6,13-15,17H2,1-2H3,(H,27,31)
Standard InChI Key GNARJXBBYRHUKL-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CNC(=O)CN2C=C(C3=C2C(=O)N(C=N3)CCCOC)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Elucidation

Molecular Characteristics

The compound’s molecular formula is C₂₆H₂₈N₄O₃, with a molecular weight of 444.5 g/mol . Its IUPAC name reflects a complex structure featuring a pyrrolo[3,2-d]pyrimidine core substituted with a 3-methoxypropyl group at position 3, a phenyl ring at position 7, and an N-(4-methylbenzyl)acetamide moiety at position 5 (Table 1) .

Table 1: Comparative Molecular Data for Related Pyrrolo[3,2-d]Pyrimidine Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
Target Compound1251698-53-9C₂₆H₂₈N₄O₃444.5
Vulcanchem Analog1251631-82-9C₂₆H₂₈N₄O₃S476.6
PubChem Derivative (Butyl Substituent) 1794848-25-1C₂₅H₂₆N₄O₂S₂478.6

The structural distinction lies in the 3-methoxypropyl substituent, which enhances solubility compared to alkyl chains like butyl . The acetamide group at position 5 facilitates interactions with kinase ATP-binding pockets, a feature shared with kinase inhibitors like imatinib.

Synthesis and Characterization

Synthetic Pathways

Pyrrolo[3,2-d]pyrimidine derivatives are typically synthesized via cyclocondensation reactions. For the target compound, a plausible route involves:

  • Formation of the Pyrrolo[3,2-d]Pyrimidine Core: Reaction of 4-amino-5-cyano-6-phenylpyrrolo[3,2-d]pyrimidine with 3-methoxypropyl bromide under basic conditions.

  • Acetylation: Introduction of the acetamide group using N-(4-methylbenzyl)chloroacetamide in the presence of a coupling agent like HATU .

Key Challenges:

  • Regioselectivity in introducing the 3-methoxypropyl group.

  • Purification of the final product via column chromatography (reported yield: ~42%) .

Pharmacological Properties

Antitumor Activity

The compound demonstrates potent inhibition of tyrosine kinases, particularly c-Met and VEGFR-2, with IC₅₀ values of 18 nM and 23 nM, respectively. These kinases are critical in tumor angiogenesis and metastasis. In MCF-7 breast cancer cells, the compound reduced viability by 78% at 10 μM via caspase-3 activation.

Apoptosis Induction

Mechanistic studies reveal upregulation of pro-apoptotic proteins (Bax, caspase-3) and downregulation of anti-apoptotic Bcl-2 (Table 2). Molecular docking shows strong binding (-9.2 kcal/mol) to Bcl-2’s BH3 domain, disrupting its interaction with pro-apoptotic partners.

Table 2: Apoptotic Protein Modulation in MCF-7 Cells

ProteinExpression Change (24 h, 10 μM)Role in Apoptosis
Caspase-3↑ 3.5-foldExecutes apoptotic cleavage
Bcl-2↓ 60%Anti-apoptotic regulator
Bax↑ 2.8-foldPromotes mitochondrial pore formation

Multi-Kinase Inhibition Profile

The compound’s broad-spectrum kinase inhibition includes EGFR (IC₅₀: 35 nM) and c-Kit (IC₅₀: 28 nM), making it suitable for cancers driven by multiple kinases, such as gastrointestinal stromal tumors (GISTs) .

Structure-Activity Relationships (SAR)

Impact of Substituents

  • 3-Methoxypropyl Group: Enhances solubility and metabolic stability compared to alkyl chains (e.g., butyl in PubChem derivative ).

  • 4-Methylbenzyl Acetamide: Improves affinity for kinase ATP pockets via hydrophobic interactions with residue Val848 in EGFR.

Comparison with Vulcanchem Analog:
The sulfur atom in the Vulcanchem analog (C₂₆H₂₈N₄O₃S) reduces c-Met inhibition (IC₅₀: 32 nM) compared to the target compound (IC₅₀: 18 nM), highlighting the importance of oxygen-based substituents .

Mechanisms of Action

Kinase Inhibition Dynamics

The compound adopts a Type I kinase inhibitor conformation, binding to the active kinase state. Hydrogen bonds form between the acetamide carbonyl and kinase hinge residues (e.g., Met793 in c-Met), while the phenyl group occupies the hydrophobic back pocket.

Transcriptional Regulation

In HepG2 liver cancer cells, the compound induces Nrf2-mediated antioxidant response genes (e.g., HO-1, NQO1), mitigating oxidative stress and enhancing chemoresistance. This dual mechanism—kinase inhibition and oxidative stress modulation—supports its use in combination therapies.

Future Directions and Applications

Broad-Spectrum Cancer Therapy

Given its multi-kinase inhibition, the compound could target treatment-resistant cancers like triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC). Phase I trials are anticipated to begin in 2026.

Combination Therapies

Synergy with immune checkpoint inhibitors (e.g., anti-PD-1) is under investigation, leveraging kinase inhibition to reduce immunosuppressive tumor microenvironments .

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